2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one

Medicinal Chemistry ADME Profiling Drug Design

2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one (CAS 2098000-65-6) is a synthetic, multifunctional pyrrolidine derivative with the molecular formula C₁₀H₁₅ClF₃NO₂ and a molecular weight of 273.68 g/mol. The compound features a unique combination of a 2-chloropropanoyl amide, an ethoxy group, and a trifluoromethyl group all attached to a pyrrolidine ring.

Molecular Formula C10H15ClF3NO2
Molecular Weight 273.68 g/mol
CAS No. 2098000-65-6
Cat. No. B1490462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
CAS2098000-65-6
Molecular FormulaC10H15ClF3NO2
Molecular Weight273.68 g/mol
Structural Identifiers
SMILESCCOC1(CCN(C1)C(=O)C(C)Cl)C(F)(F)F
InChIInChI=1S/C10H15ClF3NO2/c1-3-17-9(10(12,13)14)4-5-15(6-9)8(16)7(2)11/h7H,3-6H2,1-2H3
InChIKeyYPAAWFYFGYPOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one (CAS 2098000-65-6): A Dual-Functional Pyrrolidine Building Block for Medicinal Chemistry and Chemical Biology


2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one (CAS 2098000-65-6) is a synthetic, multifunctional pyrrolidine derivative with the molecular formula C₁₀H₁₅ClF₃NO₂ and a molecular weight of 273.68 g/mol [1]. The compound features a unique combination of a 2-chloropropanoyl amide, an ethoxy group, and a trifluoromethyl group all attached to a pyrrolidine ring [1]. This structural arrangement integrates a reactive electrophilic handle for further derivatization with physicochemical properties, including a computed XLogP3-AA of 2.1, that are favorable for modulating lipophilicity and metabolic stability in drug discovery programs [1].

Why 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one Cannot Be Substituted with Simple Analogs in SAR-Driven Research


In structure-activity relationship (SAR) studies, the pharmacological outcome of a pyrrolidine-based compound is exquisitely sensitive to its substitution pattern [1]. This specific compound is structurally distinct from simpler analogs like 1-(2-chloropropanoyl)pyrrolidine (CAS 75115-52-5) [2] or 3-(trifluoromethyl)pyrrolidine (CAS 764-30-7). The synergistic presence of the 2-chloropropanoyl group, which provides a chiral, reactive center, alongside the 3-ethoxy and 3-trifluoromethyl substituents creates a unique 'three-point' interaction topology. This is fundamentally different from the 'one-point' or 'two-point' interactions offered by less substituted analogs, making interchangeability impossible without losing the specific biological or chemical profile being investigated [REFS-1, REFS-2].

Quantitative Differentiation Guide for 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one Against Key Analogs


Enhanced Lipophilicity (XLogP3-AA) Compared to Non-fluorinated Pyrrolidine Cores

The trifluoromethyl and ethoxy substituents on the pyrrolidine ring significantly increase the lipophilicity of the compound, as measured by its computed partition coefficient (XLogP3-AA). The target compound has an XLogP3-AA of 2.1, which is substantially higher than that of the non-fluorinated core analog, 1-(2-chloropropanoyl)pyrrolidine (CAS 75115-52-5), which has a predicted XLogP3 of 1.1 [REFS-1, REFS-2]. This difference is due to the electron-withdrawing and hydrophobic nature of the -CF₃ group, which is known to enhance membrane permeability [1].

Medicinal Chemistry ADME Profiling Drug Design

Increased Molecular Complexity and Topological Polar Surface Area (TPSA) versus Simple 2-Chloropropanoyl Pyrrolidine

The spatial arrangement of diverse functional groups amplifies the compound's capacity for specific molecular recognition. This compound has a TPSA of 59.0 Ų, which is significantly higher than the 20.3 Ų for 1-(2-chloropropanoyl)pyrrolidine [REFS-1, REFS-2]. Furthermore, the target compound has 5 hydrogen bond acceptors (HBAs) compared to just 2 in the simpler analog [REFS-1, REFS-2], enabling more intricate and potentially more selective binding interactions with biological targets.

Medicinal Chemistry Fragment-Based Drug Design Chemical Biology

Dual Reactivity Profile: Electrophilic Chloride Handle with Blocked Pyrrolidine Nitrogen

The 2-chloropropanoyl moiety provides an electrophilic center susceptible to nucleophilic substitution (e.g., by thiols, amines, or alkoxides), while the pyrrolidine nitrogen is amidated and thus non-basic and protected [1]. This contrasts with 3-ethoxy-3-(trifluoromethyl)pyrrolidine (CAS 2091619-35-9), an analog where the basic secondary amine is free and reactive [2]. The target compound's blocked amine prevents unwanted side reactions during conjugation, making it a superior synthon for applications like PROTAC linker attachment or bioconjugation where orthogonality is required [1].

Organic Synthesis PROTACs Chemical Probes

High-Impact Application Scenarios for 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one in Discovery Research


Scaffold for CNS-Penetrant Probe Design

Given its computed XLogP3-AA of 2.1, which is within the optimal range for blood-brain barrier (BBB) penetration [1], and its structural complexity, this compound is an ideal starting scaffold for designing central nervous system (CNS)-targeted chemical probes. Its enhanced lipophilicity relative to non-fluorinated analogs can be leveraged to improve passive brain uptake, addressing a critical need in neuropharmacology for tools that achieve sufficient unbound brain concentrations.

Key Intermediate for Targeted Protein Degraders (PROTACs)

The orthogonal reactivity of this compound, featuring a single electrophilic 2-chloropropanoyl handle with a fully blocked pyrrolidine nitrogen [1], makes it a superior intermediate for constructing heterobifunctional degraders. It allows for selective conjugation of a linker to the chloropropanoyl site without side-reactions at the pyrrolidine ring, a common problem when using amine-bearing analogs. This property is critical for maintaining the structural integrity and binding affinity of the POI (Protein of Interest) ligand during PROTAC synthesis.

Fragment Elaboration in FBDD for Novel Enzyme Inhibitors

The compound's much higher topological polar surface area (TPSA of 59.0 Ų) and HBA count (5) compared to a simple 2-chloropropanoyl pyrrolidine fragment (TPSA 20.3 Ų, HBA 2) [REFS-1, REFS-2] offers a distinct starting point for fragment-based drug discovery (FBDD). Its increased surface area and hydrogen bonding capacity can be exploited to probe larger, shallower binding pockets or to establish key polar interactions that are inaccessible to simpler, smaller fragments, guiding SAR away from flat, hydrophobic-only recognition motifs.

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